molecular formula C8H10O B104991 2-Ethylphenol CAS No. 90-00-6

2-Ethylphenol

Cat. No. B104991
M. Wt: 122.16 g/mol
InChI Key: IXQGCWUGDFDQMF-UHFFFAOYSA-N
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Patent
US07449468B2

Procedure details

To a stirred solution of 2-ethylphenol (5ml, 42.4mmoles, 1eq) in dry DMF (120ml, 0.35M) was added potassium carbonate (6.45g, 46.6mmoles, 1.1eq) and ethylbromoacetate (4.7ml, 42.2mmoles, 1eq) and heated to 60° C. overnight. After cooling to room temperature the reaction mixture was partitioned between ethyl ether and 1N NaOH. The phases were separated and the organic portion washed twice with 1N NaOH, twice with H2O, brine, dried over Na2SO4, filtered and concentrated in vacuo to yield 7.2g (82%) of product.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH2:16]([O:18][C:19](=[O:22])[CH2:20]Br)[CH3:17]>CN(C=O)C>[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH2:20][C:19]([O:18][CH2:16][CH3:17])=[O:22])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)O
Name
Quantity
6.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C)OC(CBr)=O
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the reaction mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl ether and 1N NaOH
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic portion washed twice with 1N NaOH, twice with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(OCC(=O)OCC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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